molecular formula C30H32O12 B1249048 [(2R,3S,5R,6S)-6-[[(1S,3S,5S,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate

[(2R,3S,5R,6S)-6-[[(1S,3S,5S,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate

Cat. No. B1249048
M. Wt: 584.6 g/mol
InChI Key: LATYEZNGPQKAIK-ZNHABTHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3S,5R,6S)-6-[[(1S,3S,5S,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate is a natural product found in Paeonia peregrina and Paeonia rockii with data available.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Tricyclic Products Synthesis : The compound has been used in the synthesis of tricyclic adducts through the reaction with ethyl diazoacetate and Cu(acac)2. This process is significant in the field of organic synthesis, particularly in the creation of complex molecular structures (Mara, Singh, Thomas, & Williams, 1982).

  • Stereoselective Synthesis : It has played a role in the stereoselective synthesis of complex molecules like 8-Oxabicyclo[3.2.1]octane derivatives, crucial for constructing specific trisaccharides. Such syntheses are essential in medicinal chemistry for the creation of diverse molecular architectures (Gerber & Vogel, 2001).

  • Chiral Building Blocks for Prostanoids : The compound's derivatives have been synthesized as chiral building blocks for prostanoids. This process is valuable in the synthesis of biologically active compounds, especially in the pharmaceutical industry (Valiullina, Ivanova, Shitikova, & Miftakhov, 2019).

  • Asymmetric Synthesis of Taxol Side Chain : It has been utilized in the asymmetric synthesis of taxol side chain, highlighting its importance in the synthesis of anticancer drugs (Er & Coşkun, 2009).

  • Non-iterative Asymmetric Synthesis of C15 Polyketide Spiroketals : Its derivatives have been used in the synthesis of polyketide spiroketals, demonstrating its role in the creation of complex natural product-like structures (Meilert, Pettit, & Vogel, 2004).

  • Synthesis of Novel Conformationally Locked Carbocyclic Nucleosides : This compound has been a precursor in synthesizing novel carbocyclic nucleosides, contributing to the advancement of nucleoside chemistry (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).

Supramolecular Chemistry

Pharmacology and Drug Synthesis

  • Synthesis of Antiviral Agents : It's also used in synthesizing nucleoside analogues with potential antiviral activities, underscoring its significance in the development of new therapeutic agents (Hřebabecký, Dračínský, Palma, Neyts, & Holý, 2009).

Natural Product Synthesis

  • New Polyoxgenated Cyclohexenes Synthesis : The compound has been instrumental in synthesizing new polyoxygenated cyclohexenes, which is crucial in exploring natural products' chemical diversity (Zhou, Chen, & Yu, 1999).

Stereocontrolled Organic Synthesis

  • Stereocontrol in Organic Synthesis : Its use in the synthesis of various stereocontrolled organic compounds demonstrates its versatility in creating optically active molecules (Fleming & Lawrence, 1998).

Enantioselective Synthesis

  • Enantioselective Synthesis of Tropane Alkaloids : The compound plays a role in the enantioselective synthesis of tropane alkaloids, emphasizing its utility in the synthesis of complex natural products (Mao, Huang, Gao, Wang, & Huang, 2014).

properties

Product Name

[(2R,3S,5R,6S)-6-[[(1S,3S,5S,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate

Molecular Formula

C30H32O12

Molecular Weight

584.6 g/mol

IUPAC Name

[(2R,3S,5R,6S)-6-[[(1S,3S,5S,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate

InChI

InChI=1S/C30H32O12/c1-27-14-29(36)19-12-30(27,28(19,26(41-27)42-29)15-38-24(35)17-10-6-3-7-11-17)40-25-22(33)21(32)20(31)18(39-25)13-37-23(34)16-8-4-2-5-9-16/h2-11,18-22,25-26,31-33,36H,12-15H2,1H3/t18-,19+,20-,21?,22-,25+,26+,27+,28?,29-,30-/m1/s1

InChI Key

LATYEZNGPQKAIK-ZNHABTHLSA-N

Isomeric SMILES

C[C@]12C[C@@]3([C@H]4C[C@@]1(C4([C@@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H](C([C@@H]([C@H](O6)COC(=O)C7=CC=CC=C7)O)O)O)O

SMILES

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC=CC=C7)O)O)O)O

Canonical SMILES

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC=CC=C7)O)O)O)O

synonyms

2'-O-benzoylpaeoniflorin
4'-O-benzoylpaeoniflorin
benzoylpaeoniflorin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R,3S,5R,6S)-6-[[(1S,3S,5S,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate
Reactant of Route 2
Reactant of Route 2
[(2R,3S,5R,6S)-6-[[(1S,3S,5S,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate
Reactant of Route 3
Reactant of Route 3
[(2R,3S,5R,6S)-6-[[(1S,3S,5S,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate
Reactant of Route 4
Reactant of Route 4
[(2R,3S,5R,6S)-6-[[(1S,3S,5S,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate
Reactant of Route 5
Reactant of Route 5
[(2R,3S,5R,6S)-6-[[(1S,3S,5S,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate
Reactant of Route 6
[(2R,3S,5R,6S)-6-[[(1S,3S,5S,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate

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